molecular formula C16H16N2O2S B2669645 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 923504-36-3

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2669645
CAS No.: 923504-36-3
M. Wt: 300.38
InChI Key: YLGLHLXUWQRFFB-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid scaffold. The molecule comprises a 1,3-thiazole ring substituted at the 4-position with a 1-benzofuran moiety and at the 2-position with a 2,2-dimethylpropanamide group.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-16(2,3)14(19)18-15-17-11(9-21-15)13-8-10-6-4-5-7-12(10)20-13/h4-9H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGLHLXUWQRFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactionsThe benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring is then introduced via a cyclization reaction involving appropriate thioamide precursors.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for the synthesis of complex heterocyclic compounds like benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions include various substituted benzofuran and thiazole derivatives, which can be further utilized in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14N2OS
  • Molecular Weight : 246.33 g/mol
  • CAS Number : 924129-01-1

The compound features a thiazole ring and a benzofuran moiety, which are known for their roles in various biological activities. The presence of these functional groups enhances the compound's potential as a bioactive agent.

Anticancer Properties

Research indicates that compounds similar to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide exhibit anticancer properties. The benzofuran and thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that thiazole derivatives can target multiple pathways involved in cancer progression, including the inhibition of matrix metalloproteinases (MMPs) that facilitate tumor metastasis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several pathogens. Thiazole derivatives are known to exhibit broad-spectrum antibacterial properties. In vitro studies have shown that modifications to the thiazole ring can enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

There is emerging evidence suggesting that benzofuran-containing compounds may offer neuroprotective benefits. These compounds have been investigated for their potential to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmaceutical Development

This compound is being explored as a lead compound for developing new pharmaceuticals targeting various diseases. Its unique structure allows for modifications that could enhance its pharmacokinetic properties and therapeutic index.

Case Studies

  • Anticancer Research : A study demonstrated that thiazole derivatives with benzofuran substituents inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This research underscores the potential of this compound in oncology .
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for development as an antibacterial agent .
  • Neuroprotection : A recent study highlighted the neuroprotective effects of benzofuran derivatives in models of oxidative stress-induced neuronal damage. The findings suggest that these compounds could be further developed for treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in modulating biological pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name Structure Highlights Molecular Formula Key Features Biological Activity (if reported) References
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide Benzofuran-thiazole core; 2,2-dimethylpropanamide substituent C₁₇H₁₇N₃O₂S Potential for hydrophobic interactions due to benzofuran and branched amide Not explicitly reported
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) Thiazole core; 4-hydroxyphenyl and acetamide groups C₁₂H₁₂N₂O₃S Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 mM) Anti-inflammatory
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole core; 2-chlorophenyl and morpholinoacetamide substituents C₁₆H₁₇ClN₄O₂S Purity: 95% (industrial-grade synthesis) Not explicitly reported
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (Compound 43) Pyridyl-thiazole core; dimethylpropanamide substituent C₁₁H₁₄IN₃O High purity (95.9%); synthesized via regioselective substitution Intermediate in multigram-scale synthesis
5-(3-Methoxyphenyl)-N-[4-(1-propylpiperidin-4-yl)-1,3-thiazol-2-yl]-1,3-oxazol-2-amine Thiazole-oxazole hybrid; propylpiperidine and methoxyphenyl groups C₂₀H₂₅N₅O₂S Anticancer candidate (synthesis yield: 31%) Investigated for cancer therapy

Research Findings and Gaps

  • Structural Validation: Techniques like NMR, IR, and X-ray crystallography (using SHELX programs ) are critical for confirming the structures of thiazole derivatives.
  • Safety and Purity : Industrial-grade analogs (e.g., ) report 95% purity, emphasizing the need for rigorous quality control in pharmacological studies.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H13N3OS
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 16227199

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole and benzofuran moieties are known to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing thiazole rings have been documented for their antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or function.
  • Anticancer Properties : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
AntibacterialEffective against various bacterial strains.
AntifungalInhibits fungal growth by disrupting cell membrane integrity.
AnticancerInduces apoptosis in specific cancer cell lines.
Anti-inflammatoryReduces inflammation markers in vitro.

Case Studies

  • Anticancer Activity :
    A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound activated apoptotic pathways evidenced by increased caspase activity and PARP cleavage .
  • Antimicrobial Efficacy :
    In a comparative study of various thiazole derivatives, this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
  • Anti-inflammatory Effects :
    A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

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